molecular formula C12H23NO3 B2544500 tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate CAS No. 1820686-27-8

tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate

Cat. No.: B2544500
CAS No.: 1820686-27-8
M. Wt: 229.32
InChI Key: ZGPCDNRLVKBDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues of Insecticides

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These compounds, developed through a series of simple steps, demonstrate the versatility of tert-Butyl carbamate derivatives in creating structurally complex and biologically significant compounds (Farina Brackmann et al., 2005).

Photoredox-Catalyzed Amination

tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, developed in a laboratory, was used in a photoredox-catalyzed amination process. This innovative procedure enables the assembly of a range of 3-aminochromones under mild conditions, showcasing the broad applicability of tert-Butyl carbamate derivatives in photocatalyzed synthesis (Zhi-Wei Wang et al., 2022).

Metalation and Alkylation Studies

The metalation and alkylation reactions of tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes were explored, highlighting their potential in the preparation of α-functionalized α-amino silanes. This research underscores the reactivity and utility of tert-Butyl carbamate derivatives in organic synthesis (S. Sieburth et al., 1996).

Evaluation in Medicinal Chemistry

The incorporation of the tert-Butyl group into bioactive compounds is a common practice in medicinal chemistry. Research into the physicochemical properties, efficacies, and activities of tert-Butyl and its alternatives highlights its significance and the considerations needed when incorporating it into therapeutic agents (Matthias V. Westphal et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-Butyl carbamate, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology demonstrates the importance of tert-Butyl carbamate derivatives in facilitating enantioselective chemical transformations (J. Ellman et al., 2002).

Mechanism of Action

The mechanism of action of “tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate” is not clear as it is primarily used for research purposes.

Properties

IUPAC Name

tert-butyl N-(2-ethyl-2-formylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-6-12(7-2,9-14)8-13-10(15)16-11(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCDNRLVKBDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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